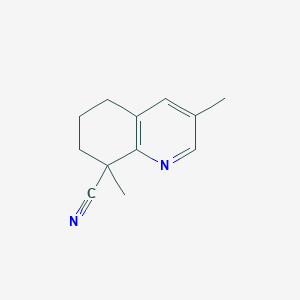
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile
Descripción general
Descripción
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an azetidine ring.
Métodos De Preparación
The synthesis of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 1-methylcyclopropylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an appropriate azetidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Aplicaciones Científicas De Investigación
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
1-[(1-Ethylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-[(1-Propylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a propyl group.
1-[(1-Butylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a butyl group.
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-[1-(1-methylcyclopropyl)sulfonylazetidin-3-ylidene]acetonitrile |
InChI |
InChI=1S/C9H12N2O2S/c1-9(3-4-9)14(12,13)11-6-8(7-11)2-5-10/h2H,3-4,6-7H2,1H3 |
Clave InChI |
FXWWOYBDHASBCN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)S(=O)(=O)N2CC(=CC#N)C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)


![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)

